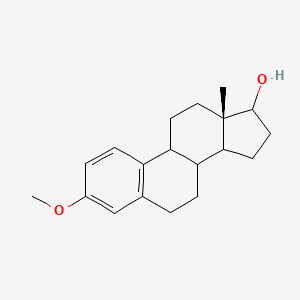
beta-Estradiol 3-methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Estradiol 3-methyl ether: is a synthetic derivative of estradiol, a naturally occurring estrogen hormoneThe compound has the molecular formula C19H26O2 and a molecular weight of 286.41 g/mol . It is used in various scientific research applications due to its unique properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-Estradiol 3-methyl ether can be synthesized through the methylation of beta-estradiol. The process involves the reaction of beta-estradiol with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Estradiol 3-methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Beta-Estradiol 3-methyl ether has a wide range of scientific research applications, including:
Wirkmechanismus
Beta-Estradiol 3-methyl ether exerts its effects through the inhibition of the TRPML1 cation channel, which is involved in lysosomal function and autophagy. The compound selectively inhibits TRPML1, leading to the modulation of autophagy and the translocation of transcription factor EB (TFEB). This mechanism is independent of estrogen receptors, making it a unique tool for studying TRPML1-related pathways .
Vergleich Mit ähnlichen Verbindungen
Estradiol: The parent compound of beta-Estradiol 3-methyl ether, with similar estrogenic properties but different pharmacokinetics.
3-Methoxyestrone: Another methylated derivative of estrone, with distinct biological activities.
17β-Hydroxy-3-methoxy-1,3,5(10)-estratriene: A closely related compound with similar structural features.
Uniqueness: this compound is unique due to its selective inhibition of TRPML1 and its independence from estrogen receptors. This makes it a valuable compound for studying specific cellular pathways and potential therapeutic applications .
Eigenschaften
Molekularformel |
C19H26O2 |
|---|---|
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
(13S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15?,16?,17?,18?,19-/m0/s1 |
InChI-Schlüssel |
ULAADVBNYHGIBP-VEGHNBABSA-N |
Isomerische SMILES |
C[C@]12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


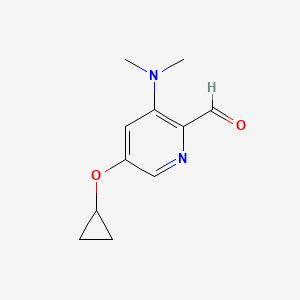
![4-[(E)-{4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]phenyl}diazenyl]benzoic acid](/img/structure/B14804265.png)
![3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide](/img/structure/B14804269.png)
![N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B14804272.png)
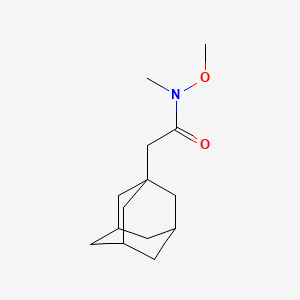
![4-{2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B14804287.png)
![2-[(E)-(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol](/img/structure/B14804295.png)
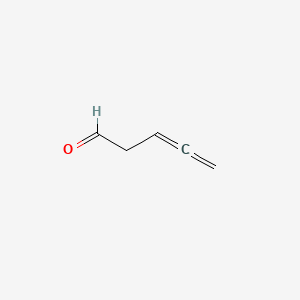
![N'-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide](/img/structure/B14804303.png)
![rel-4-[(3R,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methyl-1-cyclohexen-1-yl]-3-nitropyridine](/img/structure/B14804319.png)
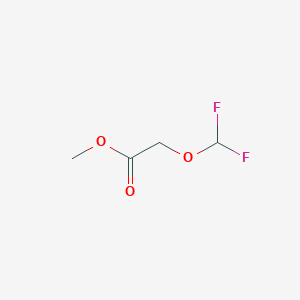
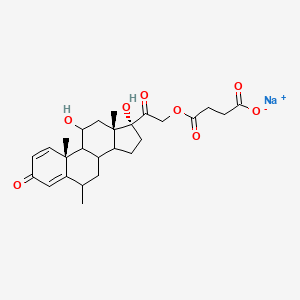
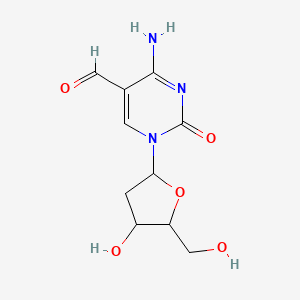
![4-{(E)-[(4-iodophenyl)imino]methyl}benzonitrile](/img/structure/B14804355.png)
